molecular formula C20H21N3O3S B2689917 1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine CAS No. 380575-58-6

1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine

Cat. No. B2689917
CAS RN: 380575-58-6
M. Wt: 383.47
InChI Key: DXBSQFDYODDFGB-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine is a compound with potential pharmacological properties. It is a piperazine derivative that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Metabolic Pathway Elucidation

1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine and similar compounds have been studied for their metabolic pathways in human liver microsomes. Mette G. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, revealing the involvement of cytochrome P450 enzymes in the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol (Hvenegaard et al., 2012).

Synthesis and Pharmacological Evaluation

Compounds with the piperazine moiety have been synthesized and evaluated for their potential as atypical antipsychotic agents. C. Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating high affinities for both 5-HT(2C) and 5-HT(6) receptors, suggesting their utility in treating disorders such as schizophrenia (Park et al., 2010).

Method Development for Compound Analysis

W. Kline et al. (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the analytical applications of related compounds in pharmacokinetic studies (Kline et al., 1999).

Chelating Agent Synthesis

The sulfomethylation of piperazine and polyazamacrocycles has been explored by J. van Westrenen and A. D. Sherry (1992) for creating mixed-side-chain macrocyclic chelates. These chelates have potential applications in medical imaging and therapy (Westrenen & Sherry, 1992).

Antibacterial Activity

Research on piperazine derivatives, including those with sulfonyl groups, has shown promising antibacterial activity. J. Matsumoto and S. Minami (1975) synthesized compounds exhibiting activity against gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Matsumoto & Minami, 1975).

Receptor Ligand Development

Compounds containing the piperazine moiety have been identified as ligands for serotonin receptors, indicating their relevance in developing treatments for cognitive disorders and other neurological conditions. C. Park et al. (2011) found piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor (Park et al., 2011).

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety often interact with various neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .

    Mode of Action

    Once “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” reaches its target, it might bind to the receptor and modulate its activity, leading to changes in the transmission of nerve signals .

    Biochemical Pathways

    The interaction of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” with its targets could affect various biochemical pathways related to neurotransmission, potentially influencing mood, cognition, pain perception, and other neurological functions .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .

    Result of Action

    The molecular and cellular effects of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on its specific mechanism of action and the physiological context in which it is used .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine" .

properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBSQFDYODDFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325144
Record name 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

CAS RN

380575-58-6
Record name 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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